molecular formula C10H19NO B175516 Lupinine CAS No. 10248-30-3

Lupinine

Cat. No.: B175516
CAS No.: 10248-30-3
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-VHSXEESVSA-N
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Mechanism of Action

Target of Action

Lupinine, also known as (-)-Lupinine, is a quinolizidine alkaloid present in the genus Lupinus . The primary targets of this compound are acetylcholinesterase and acetylcholine receptors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while acetylcholine receptors are proteins that respond to the neurotransmitter acetylcholine.

Mode of Action

This compound acts as a reversible inhibitor of acetylcholinesterase This compound’s structure is similar to the ammonium “head” of the acetylcholinesterase endogenous agonist, acetylcholine . This allows this compound to bind to the active site of the enzyme, preventing acetylcholine from binding and being broken down. This compound also has an inhibitory effect on acetylcholine receptors .

Biochemical Pathways

The biosynthesis of this compound from its natural precursor, lysine, has been extensively studied . The process involves decarboxylation of lysine into cadaverine, which is then oxidatively deaminated to the corresponding aldehyde .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in overstimulation of acetylcholine receptors. This can cause a variety of effects, depending on the location of the receptors. For example, in the peripheral nervous system, this could lead to muscle contractions, while in the central nervous system, it could result in altered cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the content of alkaloids like this compound in lupin plants can vary due to genetic and environmental factors . Additionally, the presence of this compound in soil and water has been reported, suggesting that environmental conditions can affect its distribution and potentially its action

Biochemical Analysis

Biochemical Properties

Lupinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. This compound is known to be involved in the biosynthesis of other quinolizidine alkaloids .

Cellular Effects

It is known that this compound and other quinolizidine alkaloids can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, primarily through its interactions with enzymes involved in the biosynthesis of other quinolizidine alkaloids .

Temporal Effects in Laboratory Settings

Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. This compound is biosynthesized from L-lysine, which is first decarboxylated into cadaverine, which is then oxidatively deaminated to the corresponding aldehyde .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197565
Record name Lupinine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-70-4, 10248-30-3
Record name Lupinine
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Record name Lupinine
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Record name Lupinine, (+/-)-
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Record name Lupinine
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Record name Lupinine
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Record name Lupinine
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Record name (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine
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Record name LUPININE
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Record name LUPININE, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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